Cas no 35610-98-1 (5-Bromo-3-methyl-4-nitro-isothiazole)

5-Bromo-3-methyl-4-nitro-isothiazole structure
35610-98-1 structure
商品名:5-Bromo-3-methyl-4-nitro-isothiazole
CAS番号:35610-98-1
MF:C4H3BRN2O2S
メガワット:223.04782
MDL:MFCD22421787
CID:883306
PubChem ID:274091

5-Bromo-3-methyl-4-nitro-isothiazole 化学的及び物理的性質

名前と識別子

    • 5-bromo-3-methyl-4-nitro-1,2-thiazole
    • 5-Brom-3-methyl-4-nitro-isothiazol
    • 5-bromo-3-methyl-4-nitro-isothiazole
    • AC1L6TZQ
    • AC1Q26I9
    • AG-K-61072
    • AR-1G7433
    • CTK4H4958
    • NSC119862
    • SureCN7776279
    • 5-Bromo-3-methyl-4-nitro-isothiazole
    • MDL: MFCD22421787

計算された属性

  • せいみつぶんしりょう: 221.90989

じっけんとくせい

  • PSA: 56.03

5-Bromo-3-methyl-4-nitro-isothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112845-10.0g
5-bromo-3-methyl-4-nitro-1,2-thiazole
35610-98-1
10g
$2273.0 2023-06-09
Apollo Scientific
OR346367-1g
5-Bromo-3-methyl-4-nitro-isothiazole
35610-98-1
1g
£283.00 2024-05-24
Enamine
EN300-112845-5.0g
5-bromo-3-methyl-4-nitro-1,2-thiazole
35610-98-1
5g
$1197.0 2023-06-09
Ambeed
A644224-1g
5-Bromo-3-methyl-4-nitroisothiazole
35610-98-1 97%
1g
$279.0 2023-06-21
TRC
B292325-10mg
5-Bromo-3-methyl-4-nitro-isothiazole
35610-98-1
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR346367-5g
5-Bromo-3-methyl-4-nitro-isothiazole
35610-98-1
5g
£1008.00 2024-05-24
Enamine
EN300-112845-0.1g
5-bromo-3-methyl-4-nitro-1,2-thiazole
35610-98-1 95%
0.1g
$296.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353642-5g
5-Bromo-3-methyl-4-nitroisothiazole
35610-98-1 97%
5g
¥11203.00 2024-05-17
Ambeed
A644224-5g
5-Bromo-3-methyl-4-nitroisothiazole
35610-98-1 97%
5g
$1190.0 2025-02-25
abcr
AB386933-1 g
5-Bromo-3-methyl-4-nitro-isothiazole, 95%; .
35610-98-1 95%
1 g
€608.50 2023-07-19

5-Bromo-3-methyl-4-nitro-isothiazole 関連文献

5-Bromo-3-methyl-4-nitro-isothiazoleに関する追加情報

Professional Introduction to 5-bromo-3-methyl-4-nitro-1,2-thiazole (CAS No. 35610-98-1)

5-bromo-3-methyl-4-nitro-1,2-thiazole, identified by its Chemical Abstracts Service (CAS) number 35610-98-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural features of 5-bromo-3-methyl-4-nitro-1,2-thiazole, including the presence of bromine, methyl, and nitro substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.

The significance of 5-bromo-3-methyl-4-nitro-1,2-thiazole lies in its versatility as a building block in the synthesis of more complex pharmacophores. The bromine atom, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many FDA-approved drugs. Similarly, the nitro group can be reduced to an amine or converted into other functional groups like azides or carboxylic acids, expanding the synthetic toolkit for medicinal chemists.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy against various diseases. Studies have highlighted the potential of thiazole-based compounds as antimicrobial agents, anti-inflammatory drugs, and even candidates for anticancer therapy. The nitro-substituted thiazoles, in particular, have shown promise in modulating enzyme activities and interfering with pathogenic pathways. For instance, derivatives of 5-bromo-3-methyl-4-nitro-1,2-thiazole have been investigated for their ability to inhibit certain kinases involved in tumor progression.

The methyl group at the 3-position of the thiazole ring adds another layer of complexity to the compound’s behavior. This substituent can influence electronic properties, steric hindrance, and interactions with biological targets. Computational studies have suggested that the methyl group may enhance binding affinity to specific protein pockets by optimizing van der Waals interactions or hydrophobic effects. Such insights are crucial for rational drug design and optimizing lead compounds.

Advances in synthetic methodologies have enabled more efficient access to 5-bromo-3-methyl-4-nitro-1,2-thiazole, making it more accessible for research purposes. Modern techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, allowing researchers to explore its derivatives more rapidly. Additionally, green chemistry principles have been applied to develop environmentally benign routes for producing this compound, aligning with global efforts to minimize hazardous waste.

The biological activity of 5-bromo-3-methyl-4-nitro-1,2-thiazole has been explored across multiple therapeutic areas. Notably, preclinical studies have demonstrated its potential as an antiviral agent by interfering with viral replication mechanisms. The bromine substituent may play a role in targeting viral enzymes or host factors essential for infection cycles. Furthermore, the nitro group’s redox-active nature suggests that it could be exploited to develop prodrugs that release active species under physiological conditions.

Another area of interest is the use of 5-bromo-3-methyl-4-nitro-1,2-thiazole as a scaffold for developing kinase inhibitors. Kinases are enzymes involved in signal transduction pathways that regulate cell growth and division; dysregulation of these pathways is often linked to cancer. By modifying the core thiazole structure while retaining key functional groups like bromine and nitro substituents, researchers can fine-tune binding interactions with target kinases. Such modifications have led to several high-throughput screening programs aimed at identifying novel inhibitors with improved pharmacokinetic profiles.

The chemical reactivity of 5-bromo-3-methyl-4-nitro-1,2-thiazole also makes it valuable for material science applications beyond pharmaceuticals. For example, its ability to undergo metal-catalyzed coupling reactions allows for the integration into conductive polymers or organic semiconductors. These materials are increasingly used in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of thiazole derivatives into these materials can enhance their stability and performance due to the rigidity provided by the heterocyclic ring system.

In conclusion,5-bromo-3-methyl-4-nitro-1,2-thiazole (CAS No. 35610-98-1) represents a versatile compound with broad applications in drug discovery and material science. Its unique structural features enable diverse chemical modifications while maintaining significant biological potential. As research continues to uncover new therapeutic targets and synthetic strategies,5-bromo-3-methyl-4-nitro-1

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Amadis Chemical Company Limited
(CAS:35610-98-1)5-Bromo-3-methyl-4-nitro-isothiazole
A1023707
清らかである:99%
はかる:5g
価格 ($):1071.0